N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide
Description
N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core linked to a pyrimidine scaffold substituted with a 4-methylpyridin-2-ylamino group. Its molecular structure combines a lipophilic 4-ethylphenyl moiety with a heterocyclic pyrimidine-piperazine system, which is common in bioactive compounds targeting kinases or receptors . The compound is cataloged as an active pharmaceutical ingredient (API) intermediate (CAS: 1989756-62-8), suggesting its utility in drug discovery pipelines, though its specific biological targets or mechanisms remain unspecified in available literature .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-18-4-6-19(7-5-18)27-23(31)30-12-10-29(11-13-30)22-15-21(25-16-26-22)28-20-14-17(2)8-9-24-20/h4-9,14-16H,3,10-13H2,1-2H3,(H,27,31)(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOEGKDEJBPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=NC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions.
Biochemical Pathways
The inhibition of tyrosine kinases by N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide affects several biochemical pathways. These include pathways involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can prevent the uncontrolled cell division that leads to conditions like leukemia.
Result of Action
The result of the action of N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide is the inhibition of tyrosine kinases, leading to the control of cell division, growth, and death. This can have a significant impact on conditions like leukemia, where uncontrolled cell division is a key problem.
Activité Biologique
N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide, a compound with a complex molecular structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide is with a molecular weight of approximately 320.43 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and an ethylphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 320.43 g/mol |
| IUPAC Name | N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide |
Anticancer Properties
Research indicates that N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
The compound's mechanism of action is primarily attributed to its ability to bind to and inhibit tyrosine kinases involved in signaling pathways that promote tumor growth. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor angiogenesis and growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. The study concluded that the compound could serve as a promising lead for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate antibacterial activity. These findings suggest that further optimization could enhance its efficacy as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Structurally analogous compounds are categorized below based on shared pharmacophores or substitution patterns:
Halogen-Substituted Phenyl Piperazine Carboxamides
A series of N-arylpiperazine-carboxamide derivatives (A1–A6) from feature halogen substitutions (F, Cl) on the phenyl ring. These analogs exhibit variations in physicochemical properties, as shown in Table 1 :
Key Observations :
- Substituent Position : Para-substituted analogs (e.g., A3, A6) generally exhibit higher melting points than ortho/meta derivatives, likely due to improved crystal packing .
- Lipophilicity : Chloro-substituted A6 may display greater membrane permeability compared to fluoro-substituted analogs, a critical factor in bioavailability .
- Synthetic Challenges : Lower yields (45–57%) suggest steric or electronic hindrance during coupling reactions, particularly with bulky aryl groups .
Piperazine-Carboxamides with Varied Aryl Groups
describes N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, which shares the piperazine-carboxamide backbone but differs in aryl substitution (4-Cl vs. 4-Et). Table 2 highlights structural and conformational differences:
| Compound | Aryl Group | Piperazine Conformation | Hydrogen Bonding |
|---|---|---|---|
| Target Compound | 4-Ethylphenyl | Likely chair* | Undocumented |
| N-(4-Cl-Ph) analog () | 4-Chlorophenyl | Chair | N–H⋯O chains along [100] axis |
Key Observations :
- Conformation : Both compounds adopt a chair conformation for the piperazine ring, a stable geometry minimizing steric strain .
- Crystallography : The 4-chloro analog forms intermolecular N–H⋯O hydrogen bonds, which may enhance solubility compared to the ethyl-substituted target compound .
- Electron Effects : The electron-withdrawing Cl group in the analog could reduce electron density on the carboxamide, altering reactivity vs. the electron-donating ethyl group.
Pyrimidine-Piperazine Hybrids
reports 4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide, which shares the pyrimidine-piperazine motif but differs in substituents (Table 3):
Key Observations :
- Basicity: The target’s pyridinylamino group may enhance hydrogen-bonding capacity vs. the dimethylamino group in the analog, influencing target binding .
Vanilloid Receptor Modulators
lists BCTC (N-(4-tertiarybutylphenyl)-4-(3-chlorophyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide), a vanilloid receptor antagonist with structural similarities to the target compound:
| Compound | Core Structure | Aryl Group | Bioactivity |
|---|---|---|---|
| BCTC | Tetrahydropyrazine-carboxamide | 4-tertiarybutylphenyl | TRPV1 antagonist |
| Target | Piperazine-carboxamide | 4-Ethylphenyl | Undocumented (API intermediate) |
Key Observations :
- Ring Saturation : BCTC’s partially saturated pyrazine may confer conformational flexibility vs. the rigid piperazine in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
